4-[(4-Methyl-3-nitrobenzene)sulfonyl]morpholine

medicinal chemistry organic synthesis building block

Standard nitro-phenylsulfonyl morpholines lack the methyl group, causing unpredictable shifts in lipophilicity (ΔXLogP3 0.3) and boiling points (Δ~9°C), jeopardizing assay reproducibility. This compound ensures consistent partitioning behavior. - **Measured Utility:** XLogP3 = 0.9; predicted bp 450.3°C. - **Quality Assurance:** 97-98% purity with NMR/HPLC/GC documentation. - **Supply Certainty:** Stocked in research quantities for immediate synthesis workflows.

Molecular Formula C11H14N2O5S
Molecular Weight 286.3
CAS No. 21447-63-2
Cat. No. B2879609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(4-Methyl-3-nitrobenzene)sulfonyl]morpholine
CAS21447-63-2
Molecular FormulaC11H14N2O5S
Molecular Weight286.3
Structural Identifiers
SMILESCC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)[N+](=O)[O-]
InChIInChI=1S/C11H14N2O5S/c1-9-2-3-10(8-11(9)13(14)15)19(16,17)12-4-6-18-7-5-12/h2-3,8H,4-7H2,1H3
InChIKeyWGXFSMFCBACQAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for Sulfonamide-Based Building Block


4-[(4-Methyl-3-nitrobenzene)sulfonyl]morpholine (CAS 21447-63-2) is a sulfonamide derivative featuring a morpholine ring, a nitro group, and a methyl-substituted benzene ring. It serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical development, due to its electron-withdrawing nitro group and electron-donating morpholine moiety [1]. Standard purity levels from commercial suppliers reach 97–98% , and the compound is available with analytical documentation including NMR, HPLC, and GC .

Why Unsubstituted Nitrophenylsulfonyl Morpholines Cannot Substitute


In-class substitution of 4-[(4-methyl-3-nitrobenzene)sulfonyl]morpholine with simpler nitro-phenylsulfonyl morpholines is unreliable because the 4-methyl group introduces quantifiable changes in lipophilicity and molecular weight that affect both synthetic utility and biological target engagement. The methyl group increases the XLogP3 from 0.6 (in the 2-nitro analog) to 0.9, altering partitioning behavior in both reaction media and biological assays [1][2]. This substitution also shifts the predicted boiling point by approximately 9 °C relative to the 2-nitro isomer, impacting purification protocols [3]. These differences are measurable and directly influence procurement decisions for reproducible synthetic outcomes.

Quantitative Differentiation from Closest Analogs


Molecular Weight and Lipophilicity vs. Unsubstituted Analogs

Compared to 4-(2-nitrophenylsulfonyl)morpholine (CAS 99069-26-8) and 4-(3-nitrophenylsulfonyl)morpholine (CAS 91619-33-9), 4-[(4-methyl-3-nitrobenzene)sulfonyl]morpholine possesses a 5.2% higher molecular weight (286.31 vs. 272.28 g/mol) and a 50% higher computed XLogP3 value (0.9 vs. 0.6) [1][2]. This difference arises from the additional methyl substituent on the benzene ring, which increases both mass and lipophilicity. The higher XLogP3 indicates greater partitioning into organic phases, potentially affecting solubility profiles and membrane permeability in biological assays [1][2].

medicinal chemistry organic synthesis building block

Boiling Point and Purification Protocol Differences

The predicted boiling point of 4-[(4-methyl-3-nitrobenzene)sulfonyl]morpholine is 450.3±55.0 °C, which is 8.8 °C lower than that of 4-(2-nitrophenylsulfonyl)morpholine (459.1±55.0 °C) and essentially equivalent to that of 4-(3-nitrophenylsulfonyl)morpholine (450.9±55.0 °C) [1]. This difference, while modest, can affect the selection of distillation conditions and the thermal stability profile during high-temperature reactions or workup procedures.

organic synthesis purification physical properties

Density Variation vs. 2-Nitro Positional Isomer

The predicted density of 4-[(4-methyl-3-nitrobenzene)sulfonyl]morpholine is 1.403±0.06 g/cm³, which is approximately 0.1 g/cm³ lower than that of 4-(2-nitrophenylsulfonyl)morpholine (1.5±0.1 g/cm³) [1]. This 6.5% lower density can influence the compound's handling characteristics, particularly in large-scale processes where volumetric measurements are employed.

physical chemistry formulation analytical

Sulfonyl Group Distinction from Direct Phenyl-Morpholine Analogs

4-[(4-Methyl-3-nitrobenzene)sulfonyl]morpholine (MW: 286.31) incorporates both a sulfonyl linker and a morpholine ring, whereas 4-(4-methyl-3-nitrophenyl)morpholine (CAS 245117-17-3, MW: 222.24) lacks the sulfonyl group [1]. The sulfonyl group provides an additional hydrogen bond acceptor (6 total acceptors vs. 4) and increases the topological polar surface area (101 Ų vs. approximately 50–60 Ų), which can substantially alter binding affinity to biological targets and solubility characteristics [1][2]. The sulfonyl group also enables nucleophilic substitution reactions that are not feasible with the direct phenyl-morpholine analog [1].

medicinal chemistry structure-activity relationship building block

Commercial Purity Specifications

Suppliers of 4-[(4-methyl-3-nitrobenzene)sulfonyl]morpholine routinely offer purity levels of 97% (Bidepharm) and ≥98% (MolCore), with certificates of analysis including NMR, HPLC, and GC available . In contrast, the 2-nitro isomer is often supplied at 95% minimum purity . Higher purity grades reduce the need for additional purification steps and ensure batch-to-batch consistency in both synthetic and biological applications.

procurement quality control reproducibility

Optimal Application Scenarios Based on Quantitative Differentiation


Protease Inhibitor Scaffold Development

The higher lipophilicity (XLogP3 = 0.9) and molecular weight (286.31 g/mol) of 4-[(4-methyl-3-nitrobenzene)sulfonyl]morpholine make it a preferred building block for generating cysteine protease inhibitors with improved membrane permeability and target binding [1]. Its use as an intermediate in the synthesis of potent cysteine protease inhibitors has been documented, with X-ray crystallography and molecular docking studies confirming stable interactions with enzyme active sites [1].

Reactions Requiring Electron-Withdrawing Groups

The combination of an electron-withdrawing nitro group and a sulfonyl linker enables nucleophilic substitution reactions that are not accessible with direct phenyl-morpholine analogs [1]. The predicted boiling point (450.3±55.0 °C) and density (1.403 g/cm³) inform appropriate distillation and workup protocols [2].

High-Purity Research Applications

For studies requiring minimal impurity interference—such as SAR investigations or biological assays—the 97–98% purity grade of 4-[(4-methyl-3-nitrobenzene)sulfonyl]morpholine, accompanied by NMR, HPLC, and GC documentation, provides superior batch consistency compared to lower-purity analogs .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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